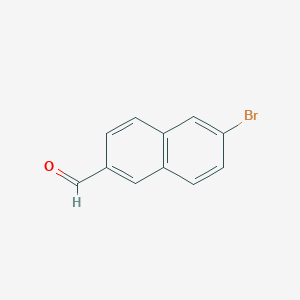

6-Bromo-2-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDUYJRQNTEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541764 | |

| Record name | 6-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-46-9 | |

| Record name | 6-Bromo-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-naphthaldehyde: An In-depth Technical Guide for Scientific Professionals

A Foreword from the Senior Application Scientist: In the landscape of synthetic organic chemistry and drug development, the utility of a molecule is intrinsically linked to a deep understanding of its fundamental properties. This guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of 6-Bromo-2-naphthaldehyde. It is more than a compilation of data; it is a synthesis of technical information and field-proven insights designed to empower your research endeavors.

Section 1: Core Physicochemical Characteristics

A molecule's identity and behavior are defined by its physicochemical properties. For this compound, these characteristics are pivotal for its application in complex synthetic pathways.

| Property | Value |

| Molecular Formula | C₁₁H₇BrO[1] |

| Molecular Weight | 235.08 g/mol [1] |

| Appearance | White to light yellow powder or crystals[1] |

| Melting Point | 130 °C[1] |

| CAS Number | 170737-46-9[1] |

Solubility Profile: While sparingly soluble in water, this compound exhibits good solubility in common organic solvents such as ethanol and acetone. This property is crucial for its use in a variety of reaction conditions.

Structural Elucidation:

Caption: Chemical structure of this compound.

Section 2: Synthesis and Purification Protocols

The synthesis of this compound is a foundational procedure for its subsequent use. A common synthetic route involves the bromination of 2-naphthol, followed by formylation.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the laboratory-scale synthesis.

Materials:

-

2-Naphthol

-

Bromine

-

Glacial Acetic Acid

-

Tin(II) chloride

-

Hydrochloric acid

-

N,N-Dimethylformamide (DMF)

-

Grignard Reagent precursors (e.g., Magnesium turnings, an appropriate alkyl halide)

-

Anhydrous Ether or Tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Bromination of 2-Naphthol: Dissolve 2-naphthol in glacial acetic acid. Slowly add a solution of bromine in acetic acid while maintaining the temperature.[2][3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Reduction to 6-Bromo-2-naphthol: The intermediate from the bromination step is then reduced. A common method involves the use of tin and hydrochloric acid.[2][4][5]

-

Formation of the Grignard Reagent: The resulting 6-Bromo-2-naphthol is protected, and then reacted with magnesium in an anhydrous ether or THF to form the Grignard reagent.[6]

-

Formylation: The Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to introduce the aldehyde group.[6]

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Section 3: Applications in Scientific Research

This compound is a versatile building block with significant applications in various fields of chemical research.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceutical agents, including potential anti-cancer drugs.[1]

-

Organic Electronics: This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.[1]

-

Fluorescent Probes: It is employed in the development of fluorescent probes for biological imaging, enabling the visualization of cellular processes.[1][7]

-

Material Science: It plays a role in the development of new materials, such as polymers with enhanced thermal stability and conductivity.[1]

Logical Relationship of Applications:

Caption: Applications derived from this compound.

Section 4: Spectroscopic Characterization

Accurate structural confirmation is paramount. The following outlines the expected spectroscopic signatures for this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the naphthalene ring, with their chemical shifts and splitting patterns influenced by the electron-withdrawing aldehyde group and the bromine atom. A distinct singlet for the aldehydic proton will be observed downfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all eleven carbon atoms, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde.[8] Characteristic peaks for the aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+). The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9] Common fragmentation patterns include the loss of the formyl radical (CHO).[8]

Section 5: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

-

In case of Exposure:

This compound is classified as causing skin and serious eye irritation.[10][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 6. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Bromo-2-naphthaldehyde CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-naphthaldehyde, a key intermediate in organic synthesis. This document outlines its chemical identity, plausible spectral characteristics, and a detailed potential experimental protocol for its synthesis.

Core Data Presentation

Below is a summary of the key quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 170737-46-9 | [1][2] |

| Molecular Formula | C₁₁H₇BrO | [1][2] |

| Molecular Weight | 235.08 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 130 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectral Data (Predicted)

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals expected in the aromatic region (δ 7.5-8.5 ppm) and a characteristic aldehyde proton signal (δ 9.5-10.5 ppm). The bromine atom will influence the chemical shifts and coupling constants of the adjacent aromatic protons. |

| ¹³C NMR | A signal for the carbonyl carbon is anticipated around δ 190-195 ppm. Multiple signals in the aromatic region (δ 120-140 ppm) are also expected. |

| IR (Infrared) | A strong C=O stretching band for the aldehyde is expected around 1690-1715 cm⁻¹. Aromatic C-H stretching should appear above 3000 cm⁻¹, and C=C stretching bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 234/236 (due to the isotopic pattern of bromine). A significant fragment would be the loss of the formyl group (-CHO), resulting in a peak at m/z 205/207. |

Experimental Protocols

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not currently published. However, a plausible synthetic route can be derived from established methodologies for analogous compounds, particularly from the synthesis of related naphthaldehydes. The following protocol is adapted from a patented method for a similar transformation.

Plausible Synthesis of this compound via Grignard Reaction

This protocol describes a potential two-step synthesis starting from the commercially available 6-bromo-2-naphthol.

Step 1: Methylation of 6-Bromo-2-naphthol to 6-bromo-2-methoxynaphthalene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-naphthol in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Addition of Base: Add an excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution.

-

Methylation: Introduce a methylating agent, for example, dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: After cooling, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude 6-bromo-2-methoxynaphthalene.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Formylation of 6-bromo-2-methoxynaphthalene to this compound

This step is adapted from a patented procedure for the synthesis of 6-methoxy-2-naphthaldehyde.

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

A solution of 6-bromo-2-methoxynaphthalene in anhydrous THF is then added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature (e.g., 50-60 °C) for approximately one hour to ensure the formation of the Grignard reagent.

-

-

Formylation Reaction:

-

In a separate flask, cool a solution of N,N-dimethylformamide (DMF) in anhydrous THF in an ice bath.

-

The prepared Grignard reagent is then added dropwise to the cooled DMF solution, maintaining a low temperature.

-

The reaction is stirred for a specified time (e.g., 1 hour) at this temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product.

-

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for this compound.

Caption: Proposed synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde functional group in 6-Bromo-2-naphthaldehyde. This versatile building block is of significant interest in medicinal chemistry, materials science, and organic synthesis due to its unique combination of a reactive aldehyde, a naphthalene scaffold, and a synthetically adaptable bromine atom. This document will delve into the nuanced reactivity of the aldehyde moiety, influenced by the electronic and steric properties of the bromo-naphthalene core, and provide practical insights into its synthetic transformations.

Structural and Spectroscopic Profile of this compound

This compound possesses a planar naphthalene ring system, which imparts rigidity to its structure. The aldehyde group at the 2-position and the bromine atom at the 6-position are key to its chemical behavior.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 130 °C | [1] |

| CAS Number | 170737-46-9 | [1] |

| ¹H NMR | Data to be populated from specific literature sources | |

| ¹³C NMR | Data to be populated from specific literature sources | |

| IR (cm⁻¹) | Data to be populated from specific literature sources | |

| Mass Spectrum (m/z) | Data to be populated from specific literature sources |

Note: Specific spectroscopic data requires access to dedicated chemical databases and literature which will be cited upon inclusion. A commercial supplier provides some documentation which may include NMR, HPLC, and LC-MS data[2].

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (6-bromonaphthalen-2-yl)methanol. Alternatively, direct bromination of 2-naphthaldehyde can be employed[1]. The precursor, 6-bromo-2-naphthol, can be synthesized by the bromination of β-naphthol followed by reduction of the resulting 1,6-dibromo-2-naphthol[3][4].

A detailed, multi-step synthesis starting from 2-naphthol is outlined below, adapted from established organic synthesis protocols[3][4][5].

Diagram 1: Synthetic Pathway to this compound

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 6-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of electrophilic aromatic substitution (EAS) on 6-Bromo-2-naphthaldehyde. While direct experimental data for this specific substrate is limited in published literature, this document extrapolates from established principles of organic chemistry to predict reaction outcomes and provide robust experimental starting points. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Electrophilic Aromatic Substitution on Naphthalene Systems

Naphthalene is a bicyclic aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution. The positions on the naphthalene ring are not equivalent, with the α-positions (1, 4, 5, 8) being generally more reactive than the β-positions (2, 3, 6, 7). This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that preserve one of the benzene rings as a fully aromatic sextet.[1][2]

The regiochemical outcome of electrophilic aromatic substitution on a substituted naphthalene is dictated by the electronic and steric effects of the substituents already present on the ring.[3][4]

Regioselectivity in the Electrophilic Aromatic Substitution of this compound

The electrophilic aromatic substitution of this compound is influenced by the directing effects of both the bromo and the aldehyde substituents.

-

The Aldehyde Group (-CHO) at the 2-position: This is a deactivating group due to its electron-withdrawing nature, both through induction and resonance. In benzene systems, aldehyde groups are meta-directors. In the naphthalene system, the aldehyde group at a β-position will deactivate the ring to which it is attached, making the other ring more susceptible to electrophilic attack.

-

The Bromo Group (-Br) at the 6-position: Halogens are also deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate. The bromo group at the 6-position will direct incoming electrophiles to the positions ortho (position 5) and para (no para position available) to itself.

Predicted Regioselectivity:

Considering these factors, electrophilic attack is most likely to occur on the ring containing the bromo substituent. The aldehyde group deactivates its ring, making the adjacent ring the preferred site of reaction. The bromo group at the 6-position will then direct the incoming electrophile primarily to the 5-position (ortho to the bromine). Substitution at the 7-position (meta to the bromine) is expected to be a minor product, if formed at all.

Key Electrophilic Aromatic Substitution Reactions on this compound

This section outlines the predicted outcomes and provides generalized experimental protocols for key electrophilic aromatic substitution reactions on this compound. These protocols are based on standard procedures for similar aromatic compounds and should be optimized for this specific substrate.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring.

-

Predicted Product: 5-Nitro-6-bromo-2-naphthaldehyde

-

Reaction Conditions:

| Reagents | Solvent | Temperature | Reaction Time |

| HNO₃, H₂SO₄ | - | 0-25°C | 1-4 hours |

| HNO₃, Acetic Anhydride | Acetic Anhydride | 0-25°C | 1-3 hours |

-

General Experimental Protocol:

-

To a solution of this compound in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) at 0°C, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise with stirring.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0-25°C) for a specified time.

-

The reaction is quenched by pouring it onto ice-water.

-

The precipitated product is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring.

-

Predicted Products:

-

Bromination: 5,6-Dibromo-2-naphthaldehyde

-

Chlorination: 5-Chloro-6-bromo-2-naphthaldehyde

-

-

Reaction Conditions:

| Reaction | Reagents | Catalyst | Solvent | Temperature |

| Bromination | Br₂ | FeBr₃ or Fe | Dichloromethane or Carbon tetrachloride | 0-25°C |

| Chlorination | Cl₂ or NCS | FeCl₃ or AlCl₃ | Dichloromethane or Carbon tetrachloride | 0-25°C |

-

General Experimental Protocol (Bromination):

-

To a solution of this compound in a dry, inert solvent (e.g., dichloromethane), a catalytic amount of iron filings or anhydrous ferric bromide is added.

-

A solution of bromine in the same solvent is added dropwise with stirring at a low temperature (e.g., 0°C).

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a solution of sodium thiosulfate to remove excess bromine.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring.

-

Predicted Product (with Acetyl Chloride): 5-Acetyl-6-bromo-2-naphthaldehyde

-

Reaction Conditions:

| Acylating Agent | Catalyst | Solvent | Temperature |

| Acyl chloride (e.g., CH₃COCl) | AlCl₃ | Dichloromethane, Carbon disulfide, or Nitrobenzene | 0-25°C |

| Acid anhydride (e.g., (CH₃CO)₂O) | AlCl₃ | Dichloromethane or Nitrobenzene | 0-25°C |

-

General Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane), the acyl chloride is added dropwise at 0°C.

-

A solution of this compound in the same solvent is then added dropwise, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the product is purified by column chromatography or recrystallization.

-

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.

-

Predicted Product: 6-Bromo-2-formylnaphthalene-5-sulfonic acid

-

Reaction Conditions:

| Reagent | Temperature |

| Fuming H₂SO₄ (oleum) | 25-100°C |

| Concentrated H₂SO₄ | 80-160°C |

-

General Experimental Protocol:

-

This compound is added portion-wise to fuming sulfuric acid with stirring at a controlled temperature.

-

The reaction mixture is heated for a specified time.

-

After cooling to room temperature, the mixture is carefully poured onto ice.

-

The precipitated sulfonic acid derivative is collected by filtration, washed with cold water, and dried.

-

Visualizing Reaction Pathways and Workflows

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution.

Predicted Regioselectivity Pathway

Caption: Predicted regioselectivity of EAS on this compound.

Experimental Workflow for Product Isolation

Caption: General experimental workflow for product isolation and purification.

Conclusion

This technical guide provides a theoretical framework for understanding and performing electrophilic aromatic substitution reactions on this compound. Based on the directing effects of the bromo and aldehyde substituents, electrophilic attack is predicted to occur predominantly at the 5-position. The provided general experimental protocols for nitration, halogenation, Friedel-Crafts acylation, and sulfonation serve as a solid foundation for further experimental investigation. Researchers are encouraged to optimize these conditions to achieve the desired products in high yield and purity. The continued exploration of the reactivity of this versatile building block holds promise for the development of novel pharmaceuticals and advanced materials.

References

Solubility Profile of 6-Bromo-2-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-2-naphthaldehyde in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents qualitative solubility information based on structurally related compounds and outlines a comprehensive experimental protocol for determining its solubility.

Introduction to this compound

This compound is a brominated derivative of naphthaldehyde. Its chemical structure, featuring a naphthalene core, a bromine substituent, and an aldehyde functional group, classifies it as a moderately polar compound. This structure dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its application in organic synthesis, pharmaceutical research, and materials science, where it serves as a key intermediate.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar aldehyde group allows for dipole-dipole interactions, while the large nonpolar naphthalene ring system contributes to van der Waals forces. Therefore, it is expected to exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly nonpolar or highly polar protic solvents.

Data on Structurally Related Compounds

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound Name | Solvent | Reported Solubility |

| 6-Bromo-2-naphthol | Chloroform | Soluble[1] |

| 6-Bromo-2-naphthol | Methanol | Soluble[1] |

| 6-Bromo-2-naphthol | Ethanol | Soluble[2] |

| 6-Bromo-2-naphthol | Acetone | Soluble[2] |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the equilibrium solubility method.

Objective: To determine the approximate solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Micropipettes

-

Volumetric flasks

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid transferring any solid particles, a syringe filter can be used.

-

Transfer the aliquot to a volumetric flask of an appropriate size.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis:

-

Analyze the diluted samples using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

For UV-Vis spectrophotometry, a calibration curve of known concentrations of this compound in the respective solvent must be prepared beforehand. The absorbance of the diluted sample is then used to determine its concentration.

-

For HPLC analysis, a calibration curve is also required. The peak area of the analyte in the diluted sample is used to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: General workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, its structural characteristics and the solubility profile of related compounds suggest it is soluble in moderately polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine its precise solubility in various solvents of interest. This information is critical for optimizing reaction conditions, purification processes, and formulation development in its diverse applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 6-Bromo-2-naphthaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers. It also includes a detailed, generalized experimental protocol for the acquisition of such data, alongside visualizations of the molecular structure and the analytical workflow.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and should be used as a guide for the interpretation of experimental data. The numbering convention used for the assignments is provided in the structural diagram below.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Assignment |

| 10.10 | s | - | H-11 (Aldehyde) |

| 8.25 | s | - | H-1 |

| 8.05 | d | 8.7 | H-4 |

| 7.95 | d | 1.8 | H-5 |

| 7.85 | d | 8.7 | H-3 |

| 7.75 | dd | 8.7, 1.8 | H-7 |

| 7.70 | d | 8.7 | H-8 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Inferred Assignment |

| 192.5 | C-11 (Aldehyde) |

| 137.0 | C-2 |

| 136.5 | C-9 |

| 132.0 | C-4 |

| 131.5 | C-5 |

| 130.0 | C-7 |

| 129.5 | C-10 |

| 129.0 | C-8 |

| 124.0 | C-3 |

| 123.5 | C-1 |

| 122.0 | C-6 |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

The following parameters are provided as a starting point and should be adjusted to achieve optimal spectral quality.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

¹³C NMR Spectroscopy:

-

Spectrometer: A spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 128 to 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.

-

Temperature: 298 K.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra. For ¹H NMR, also determine the multiplicity (e.g., singlet, doublet, triplet, etc.) and coupling constants (J-values).

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and a general workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Functional Group Transformations of 6-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-naphthaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its two key functional groups, the aldehyde and the bromo substituent, offer orthogonal reactivity, allowing for a wide range of selective transformations. This technical guide provides a comprehensive overview of the principal functional group transformations of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in the design of synthetic routes for drug discovery and materials science.

Core Functional Group Transformations

The aldehyde and bromo groups on the naphthalene scaffold can be independently or sequentially modified to introduce diverse chemical moieties. The primary transformations discussed in this guide include oxidation and reduction of the aldehyde, olefination via the Wittig reaction, carbon-carbon bond formation through Suzuki and Sonogashira couplings, cyanation of the aryl bromide, and formation of amines via reductive amination.

Transformations of the Aldehyde Group

Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2-naphthoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] Several mild and efficient oxidation methods are available.

Experimental Protocol: A common method involves the use of potassium permanganate in a basic solution.

-

Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

-

Add potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq).

-

Stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to afford 6-bromo-2-naphthoic acid.

| Oxidizing Agent | Solvent System | Typical Yield (%) |

| Potassium Permanganate | t-BuOH/H₂O | 85-95 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 80-90 |

| Silver(I) Oxide | aq. NaOH / Ethanol | 75-85 |

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (6-bromo-2-naphthalenyl)methanol, using a variety of hydride reagents.

Experimental Protocol: A standard procedure utilizes sodium borohydride in an alcoholic solvent.

-

Suspend this compound (1.0 eq) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-bromo-2-naphthalenyl)methanol.

| Reducing Agent | Solvent | Typical Yield (%) |

| Sodium Borohydride | Methanol | 90-98 |

| Lithium Aluminum Hydride | THF | 95-99 |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene | 85-95 |

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of a variety of vinyl groups. The stereochemical outcome of the reaction is dependent on the nature of the phosphorus ylide used.[2]

Experimental Protocol (for a stabilized ylide):

-

To a stirred suspension of a phosphonium salt (e.g., (triphenylphosphoranylidene)acetate, 1.2 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.2 eq) at 0 °C.

-

Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Add a solution of this compound (1.0 eq) in THF.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to obtain the alkene.

| Ylide Type | Typical Product Stereochemistry | Typical Yield (%) |

| Stabilized (e.g., -CO₂R) | E-alkene | 70-90 |

| Non-stabilized (e.g., -Alkyl) | Z-alkene | 60-80 |

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from the aldehyde. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) and a few drops of acetic acid.

-

Stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

| Amine | Reducing Agent | Typical Yield (%) |

| Benzylamine | Sodium Triacetoxyborohydride | 75-90 |

| Aniline | Sodium Cyanoborohydride | 70-85 |

| Ammonia (as ammonium acetate) | Sodium Borohydride | 50-70 |

Transformations of the Bromo Group

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

In a flask, combine this compound (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

-

Add a degassed solvent mixture, such as toluene and water (4:1).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

| Boronic Acid | Palladium Catalyst | Base | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 85-98 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 75-90 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and a copper(I) salt (e.g., CuI, 0.05 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

-

Filter the reaction mixture to remove the amine hydrohalide salt.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the coupled product.

| Alkyne | Palladium Catalyst | Co-catalyst | Base | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 80-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 75-90 |

| 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | 70-85 |

Cyanation

The bromo group can be displaced by a cyanide nucleophile to introduce a nitrile functionality, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing heterocycles.

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture under an inert atmosphere at 120-150 °C for 12-24 hours.

-

Cool the reaction mixture and pour it into an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

| Cyanide Source | Palladium Catalyst | Solvent | Typical Yield (%) |

| Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 70-85 |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | NMP | 65-80 |

| CuCN | - (Ullmann reaction) | DMF or Pyridine | 60-75 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships between the starting material and its various transformation products.

References

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2-naphthaldehyde

This guide provides comprehensive technical insights into the stability and optimal storage conditions for 6-Bromo-2-naphthaldehyde (CAS No. 170737-46-9). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity and reliability of this versatile synthetic intermediate.

Introduction: The Versatility of this compound

This compound is a key building block in organic synthesis, valued for its role as an intermediate in the creation of complex molecules.[1] Its unique structure, featuring a reactive aldehyde group and a bromine-substituted naphthalene core, allows for a wide range of chemical transformations.[1] This makes it an indispensable resource in the synthesis of pharmaceuticals, particularly anti-cancer agents, as well as in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[1] The stability and compatibility of this compound with various reaction conditions are paramount to its utility.[1] Understanding its stability profile is therefore not merely a matter of good laboratory practice, but a critical factor in ensuring the success and reproducibility of synthetic endeavors.

Chemical Stability Profile

The stability of this compound is governed by the reactivity of its aldehyde functional group and the robust nature of its aromatic naphthalene core. While generally stable under recommended storage conditions, its susceptibility to certain environmental factors necessitates careful handling to prevent degradation.[2][3][4]

Oxidative Degradation

The most significant degradation pathway for this compound is the oxidation of the aldehyde moiety. Aromatic aldehydes are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[5] The primary oxidation product is the corresponding carboxylic acid, 6-bromo-2-naphthoic acid.

The presence of this acidic impurity can have significant consequences, potentially altering reaction pathways, reducing yields, and complicating purification processes. This susceptibility to air-induced degradation is why suppliers often note the compound as "Air Sensitive" and recommend storage under an inert atmosphere.[1][6]

Photostability

Naphthalene derivatives are recognized for their rigid, extensively conjugated π-electron systems, which generally impart good photostability.[2] This structural characteristic suggests that this compound is not overtly sensitive to degradation by ambient light. However, as with any photosensitive compound, prolonged exposure to high-intensity light, particularly UV radiation, should be avoided as a matter of best practice.[7] Such conditions can provide the energy required to initiate oxidation or other unwanted side reactions.

Thermal and Hydrolytic Stability

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on a synthesis of supplier recommendations and established chemical principles for handling sensitive aromatic aldehydes.

Optimal Storage Conditions

The primary objective of proper storage is to mitigate the risks of oxidation and thermal degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C[8] | Reduces the rate of potential oxidative and other degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[1][6] | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | In a dark place, within an amber vial or opaque container. | Protects the compound from potential light-induced degradation. |

| Container | Tightly sealed, airtight container.[11][12] | Prevents the ingress of moisture and atmospheric oxygen. |

Handling Workflow

Proper handling procedures are critical to prevent contamination and degradation during use. The following workflow illustrates the best practices for handling this compound in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [medjrf.com]

- 11. benchchem.com [benchchem.com]

- 12. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactions of 6-Bromo-2-naphthaldehyde as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions utilizing 6-Bromo-2-naphthaldehyde as a versatile precursor. This important building block is instrumental in the synthesis of a wide array of functional molecules, finding applications in medicinal chemistry, materials science, and the development of fluorescent probes.[1] This document details the core synthetic transformations, providing experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.

Core Reactions and Methodologies

This compound serves as a valuable substrate for several powerful cross-coupling and functionalization reactions. The presence of both a bromine atom and an aldehyde group on the naphthalene scaffold allows for sequential and site-selective modifications, leading to the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex.[2][3] In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 6-position of the naphthalene ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A reliable protocol for the Suzuki coupling of a bromo-naphthaldehyde derivative can be adapted from procedures reported for analogous compounds. The following is a general method:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.) or a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[2]

-

Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | CsF | DME | Reflux | 3 | 96 | [4] (Adapted) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | (General Protocol) |

| 3 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / IMes | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 | (General Protocol) |

Note: Yields are based on reactions with analogous bromo-aldehyde substrates and serve as a predictive framework.

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[5][6] This reaction is particularly useful for synthesizing substituted alkynes, which are valuable intermediates in the preparation of pharmaceuticals and organic materials.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), the copper co-catalyst (e.g., CuI, 0.025 equiv.), an amine base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.).[5]

-

Reaction Execution: Stir the reaction mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction with an etheral solvent and filter through a pad of Celite®, washing the pad with the same solvent. The filtrate is then washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.[5]

Quantitative Data for Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [5] (Adapted) |

| 2 | Ethynylbenzene | PdCl₂(PPh₃)₂ (3) | - | TBAF | neat | RT | 0.5 | 95 | [7] (Adapted) |

| 3 | 1-Hexyne | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 4 | 70-81 | [8] (Adapted) |

Note: Yields are based on reactions with analogous aryl bromides and serve as a predictive framework.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic Cycle of Sonogashira Coupling.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] This reaction provides a powerful tool for the synthesis of substituted alkenes.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine or sodium acetate) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction Execution: Heat the mixture at a temperature ranging from 80 to 140 °C for several hours to 24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data for Heck Reactions

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 140 | 40 | 54-88 | [9] (Adapted) |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | CH₃CN | 80 | 1 | good | [10] (Adapted) |

| 3 | Styrene | Pd(OAc)₂ (6) / XantPhos (20) | Cs₂CO₃ | Benzene | RT | 12 | 85 | [11] (Visible light) |

Note: Yields are based on reactions with analogous aryl bromides and serve as a predictive framework.

Heck Reaction Experimental Workflow

Caption: Experimental Workflow for the Heck Reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[12][13][14] This reaction is particularly valuable for creating a carbon-carbon double bond with high regioselectivity.

Experimental Protocol: General Procedure for Wittig Reaction

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv.) in an anhydrous solvent like THF. Cool the suspension to 0 °C and slowly add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equiv.). Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Slowly add this solution to the prepared ylide solution at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired alkene.

Quantitative Data for Wittig Reactions

| Entry | Phosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | Ether | RT | 12 | 35-40 | [15] (Adapted) |

| 2 | Hexyltriphenylphosphonium bromide | NaH | THF | RT | 1 | good | [1] (Adapted) |

| 3 | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane/Water | RT | 0.5 | >90 | [16] (Adapted) |

Note: Yields are based on reactions with analogous aldehydes and serve as a predictive framework.

Wittig Reaction Logical Relationship

Caption: Logical Steps of the Wittig Reaction.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[17] This two-step process, often performed in a single pot, involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: In a round-bottomed flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent such as methanol, ethanol, or THF. The formation of the imine can be facilitated by the addition of a catalytic amount of acid.

-

Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature for several hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting amine can be purified by column chromatography or crystallization.

Quantitative Data for Reductive Amination Reactions

| Entry | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | NaBH₄ / PhCO₂H | THF | Reflux | 1-2 | 85-95 | [18] (Adapted) |

| 2 | n-Butylamine | H₂ / Co-catalyst | - | 100 | - | 72-96 | [19] (Adapted) |

| 3 | Various amines | NaBH₄ | Ethanol | RT | - | good | [13] (Adapted) |

Note: Yields are based on reactions with analogous aldehydes and serve as a predictive framework.

Reductive Amination Signaling Pathway

Caption: Pathway of Reductive Amination.

Applications in the Synthesis of Functional Molecules

The versatility of this compound as a precursor extends to the synthesis of various functional molecules, including fluorescent probes and biologically active compounds.

Synthesis of Fluorescent Probes

Naphthalene-based compounds are well-known for their fluorescent properties. The extended π-system of the naphthalene core can be further functionalized to create chemosensors for the detection of metal ions and other analytes.[15][20] The aldehyde group of this compound can be reacted with hydrazines or amines to form Schiff bases, which can act as ionophores, while the bromo group allows for the introduction of other functionalities through cross-coupling reactions to tune the photophysical properties of the resulting probe.

General Synthesis of a Naphthaldehyde-Based Fluorescent Sensor

Caption: Synthesis of a Fluorescent Sensor.

Synthesis of Biologically Active Compounds

The naphthalene scaffold is a common feature in many biologically active molecules. The ability to introduce diverse substituents onto the this compound core through the reactions described above makes it a valuable starting material in drug discovery programs. For example, derivatives of naphthaldehyde have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[21][22]

This guide provides a foundational understanding of the key reactions involving this compound. The provided protocols and data serve as a starting point for the design and execution of synthetic routes towards a wide range of novel and functional molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 8. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.rug.nl [pure.rug.nl]

- 11. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. mdpi.com [mdpi.com]

- 20. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction Conditions for 6-Bromo-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction facilitates the formation of C-C bonds by coupling an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[3][4] The resulting biaryl, styrenyl, and polyolefin structures are prevalent in a vast array of biologically active molecules and advanced materials.[1][3]

6-Bromo-2-naphthaldehyde is a valuable building block in medicinal chemistry and materials science. The naphthalene core provides a rigid scaffold, and the aldehyde functionality serves as a versatile handle for further synthetic transformations. The bromine atom at the 6-position is an ideal leaving group for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, delving into the critical reaction parameters and offering detailed protocols for successful implementation.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[1][6] This step, often the rate-determining step, forms a Pd(II) intermediate.[1] The reactivity of the aryl halide in this step follows the general trend: I > Br > Cl.[3] For aryl bromides like our substrate, this step is generally efficient.

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[3][5] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3][7][8] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[3][9]

-

Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired 6-aryl-2-naphthaldehyde product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters for the Suzuki Coupling of this compound

The success of the Suzuki coupling hinges on the judicious selection of several key parameters: the palladium catalyst and ligand, the base, the solvent, and the boronic acid derivative.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the associated ligand is paramount for achieving high catalytic activity. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, in combination with a phosphine ligand.[5] For electron-deficient aryl bromides like this compound, electron-rich and bulky phosphine ligands are often beneficial as they promote the oxidative addition step and facilitate the reductive elimination.[6]

| Catalyst/Ligand System | Typical Loading (mol%) | Key Characteristics | Relevant For |

| Pd(PPh₃)₄ | 1-5 | Commercially available, air-stable. | General purpose, good starting point. |

| Pd(OAc)₂ / SPhos | 0.5-2 | Highly active for a broad range of substrates. | Challenging couplings, sterically hindered substrates. |

| Pd₂(dba)₃ / XPhos | 0.5-2 | Excellent for electron-rich and -deficient aryl bromides. | High turnover numbers, low catalyst loadings. |

| PdCl₂(dppf) | 1-3 | Good for a variety of aryl bromides. | Robust and reliable for many applications. |

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[3] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7][8] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3] For substrates containing base-sensitive functional groups, milder bases like K₂CO₃ or even potassium fluoride (KF) may be preferred.[7]

| Base | Strength | Typical Equivalents | Comments |

| K₂CO₃ | Moderate | 2-3 | Commonly used, good for a wide range of substrates. |

| Cs₂CO₃ | Strong | 2-3 | Often provides higher yields, especially for difficult couplings. |

| K₃PO₄ | Strong | 2-3 | Effective for electron-deficient aryl bromides. |

| NaOH | Strong | 2-3 | Aqueous solutions are often used. |

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but can also influence the reaction mechanism and outcome.[10][11] The Suzuki coupling is notable for its compatibility with a wide range of solvents, including aqueous and biphasic systems.[3] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3] The use of a water co-solvent is common, particularly when using inorganic bases, as it helps to dissolve the base and can accelerate the reaction.[3] However, the effect of polar solvents can be complex and may influence the selectivity of the reaction.[10][12][13]

Boronic Acid and its Derivatives

While boronic acids are the most common organoboron reagents, boronate esters (e.g., pinacol esters) and organotrifluoroborates are also widely used.[7][14] These derivatives often exhibit enhanced stability and are less prone to protodeboronation, a common side reaction, especially with heteroaryl boronic acids.[14][15] For the coupling with this compound, a wide variety of aryl and heteroaryl boronic acids and their derivatives can be employed.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Figure 2: A general experimental workflow for the Suzuki coupling reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.03 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/ethanol/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-naphthaldehyde.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Pd(OAc)₂ (0.02 equivalents)

-

SPhos (0.04 equivalents)

-

K₃PO₄ (3.0 equivalents)

-

1,4-Dioxane/Water (10:1 mixture)

Procedure:

-

In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction to 120 °C for 15-30 minutes.[16]

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up the reaction as described in Protocol 1.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the catalyst is not degraded; use a fresh batch. Consider a pre-catalyst activation step. |

| Insufficiently degassed system | Thoroughly degas all solvents and the reaction mixture. | |

| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems. | |